Pyrazolo[1,5-A]pyridin-3-ylboronic acid Pyrazolo[1,5-A]pyridin-3-ylboronic acid
Brand Name: Vulcanchem
CAS No.: 1238337-01-3
VCID: VC3284016
InChI: InChI=1S/C7H7BN2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h1-5,11-12H
SMILES: B(C1=C2C=CC=CN2N=C1)(O)O
Molecular Formula: C7H7BN2O2
Molecular Weight: 161.96 g/mol

Pyrazolo[1,5-A]pyridin-3-ylboronic acid

CAS No.: 1238337-01-3

Cat. No.: VC3284016

Molecular Formula: C7H7BN2O2

Molecular Weight: 161.96 g/mol

* For research use only. Not for human or veterinary use.

Pyrazolo[1,5-A]pyridin-3-ylboronic acid - 1238337-01-3

Specification

CAS No. 1238337-01-3
Molecular Formula C7H7BN2O2
Molecular Weight 161.96 g/mol
IUPAC Name pyrazolo[1,5-a]pyridin-3-ylboronic acid
Standard InChI InChI=1S/C7H7BN2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h1-5,11-12H
Standard InChI Key QHIVIXSDBZREFP-UHFFFAOYSA-N
SMILES B(C1=C2C=CC=CN2N=C1)(O)O
Canonical SMILES B(C1=C2C=CC=CN2N=C1)(O)O

Introduction

Chemical Identity and Structure

Pyrazolo[1,5-A]pyridin-3-ylboronic acid is characterized by a fused heterocyclic ring system with the boronic acid group serving as a key functional moiety for various chemical transformations and biological interactions. The compound is identified through several classification parameters that facilitate its recognition in chemical databases and research literature.

Basic Identification Parameters

The compound is uniquely identified through the following designations:

ParameterValue
CAS Registry Number1238337-01-3
Molecular FormulaC₇H₇BN₂O₂
Molecular Weight161.96 g/mol
IUPAC NamePyrazolo[1,5-a]pyridin-3-ylboronic acid
Standard InChIInChI=1S/C7H7BN2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10

The compound is also recognized by several synonyms including PYRAZOLO[1,5-A]PYRIDINE-3-BORONIC ACID and Boronic acid, B-pyrazolo[1,5-a]pyridin-3-yl- .

Physical and Chemical Properties

Pyrazolo[1,5-A]pyridin-3-ylboronic acid demonstrates distinctive physical and chemical characteristics that influence its behavior in various chemical reactions, biological systems, and formulation processes.

Structural Characteristics

The compound features a fused heterocyclic system composed of pyrazole and pyridine rings with a boronic acid group (-B(OH)₂) at the 3-position. This structural arrangement contributes to its unique chemical reactivity and biological activity profile.

Chemical Reactivity

The boronic acid moiety serves as a functional handle for various chemical transformations, particularly in coupling reactions such as the Suzuki-Miyaura coupling. This reactivity makes the compound valuable in synthetic organic chemistry and medicinal chemistry applications for building more complex molecular structures.

Biological Activity and Mechanisms

Interaction with Biological Targets

Pyrazolo[1,5-A]pyridin-3-ylboronic acid exhibits significant biological activity, particularly through its interactions with tropomyosin receptor kinases (TRKs). These kinases are involved in various cellular processes including neuronal development, survival, and differentiation.

Cancer-Related Signaling Pathways

The compound demonstrates notable activity in cancer-related signaling pathways. Its structural features enable specific interactions with molecular targets that are implicated in oncogenic processes, making it a potential lead compound for cancer therapy development.

Mechanism of Action

The boronic acid group is known to form reversible covalent bonds with nucleophilic groups such as hydroxyls and amines, which are commonly found in the active sites of enzymes. This property may contribute to the compound's ability to modulate enzyme activity and influence signaling pathways relevant to cancer and other diseases.

Applications in Research

Medicinal Chemistry Applications

Pyrazolo[1,5-A]pyridin-3-ylboronic acid serves as an important building block in medicinal chemistry. Its use in the synthesis of biologically active compounds has expanded the chemical space available for drug discovery efforts.

Chemical Biology Tools

Beyond therapeutic applications, the compound can serve as a valuable tool in chemical biology for probing biological systems and understanding molecular mechanisms of disease. Its distinctive reactivity profile allows for selective chemical modifications and labeling strategies.

Hazard CategoryClassification
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302 - Harmful if swallowed
H315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation

These hazard identifications emphasize the need for appropriate safety measures when handling this compound .

Precautionary Measures

Based on the hazard profile, the following precautionary statements apply:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

SupplierCountryProduct List Count
Capot Chemical Co., Ltd.China29792
CONIER CHEM AND PHARMA LIMITEDChina49476
Guangzhou Yuheng Pharmaceutical Technology Co., LtdChina21142
Jilin Chinese Academy of Sciences-yanshen TechnologyChina42056
Chemsky(shanghai)International Co.,Ltd.China32321

This information suggests widespread availability of the compound for research purposes .

ManufacturerProduct NumberPackagingPrice (USD)
Usbiological28800950mg$721
AK Scientific7663AH1g$1545
ChemenuCM1345641g$2392

This pricing information was last updated on December 16, 2021, and may have changed since then .

Future Research Directions

Structure Optimization

Future research directions include structural modifications of Pyrazolo[1,5-A]pyridin-3-ylboronic acid to enhance its efficacy, selectivity, and pharmacokinetic properties. Such modifications could lead to more potent and selective compounds targeting specific biological pathways.

Expanded Therapeutic Applications

While current research highlights potential applications in cancer therapy, further investigations could reveal efficacy in other therapeutic areas. The compound's ability to interact with various biological targets suggests potential applications beyond oncology.

Mechanistic Studies

More detailed investigations into the precise mechanisms by which Pyrazolo[1,5-A]pyridin-3-ylboronic acid interacts with biological targets could provide valuable insights for rational drug design and development of related compounds with enhanced properties.

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